Cas no 939970-68-0 (2-Mercapto-3-methylbenzonitrile)
2-Mercapto-3-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-mercapto-3-methylbenzonitrile
- 3-methyl-2-sulfanylbenzonitrile
- 2-Mercapto-3-methylbenzonitrile
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- MDL: MFCD22481399
- Inchi: 1S/C8H7NS/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3
- InChI Key: VMPHWIOWOVYWKZ-UHFFFAOYSA-N
- SMILES: SC1C(C#N)=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- XLogP3: 2.2
- Topological Polar Surface Area: 24.8
2-Mercapto-3-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1055499-1g |
2-mercapto-3-methylbenzonitrile |
939970-68-0 | 95% | 1g |
$895 | 2024-07-28 | |
| TRC | B481558-10mg |
2-mercapto-3-methylbenzonitrile |
939970-68-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B481558-50mg |
2-mercapto-3-methylbenzonitrile |
939970-68-0 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B481558-100mg |
2-mercapto-3-methylbenzonitrile |
939970-68-0 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-366124-0.05g |
3-methyl-2-sulfanylbenzonitrile |
939970-68-0 | 95% | 0.05g |
$212.0 | 2023-03-02 | |
| Enamine | EN300-366124-0.1g |
3-methyl-2-sulfanylbenzonitrile |
939970-68-0 | 95% | 0.1g |
$317.0 | 2023-03-02 | |
| Enamine | EN300-366124-0.25g |
3-methyl-2-sulfanylbenzonitrile |
939970-68-0 | 95% | 0.25g |
$452.0 | 2023-03-02 | |
| Enamine | EN300-366124-0.5g |
3-methyl-2-sulfanylbenzonitrile |
939970-68-0 | 95% | 0.5g |
$713.0 | 2023-03-02 | |
| Enamine | EN300-366124-1.0g |
3-methyl-2-sulfanylbenzonitrile |
939970-68-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-366124-2.5g |
3-methyl-2-sulfanylbenzonitrile |
939970-68-0 | 95% | 2.5g |
$1791.0 | 2023-03-02 |
2-Mercapto-3-methylbenzonitrile Suppliers
2-Mercapto-3-methylbenzonitrile Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-Mercapto-3-methylbenzonitrile
Comprehensive Overview of 2-Mercapto-3-methylbenzonitrile (CAS No. 939970-68-0): Properties, Applications, and Industry Insights
2-Mercapto-3-methylbenzonitrile (CAS No. 939970-68-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This sulfur-containing benzonitrile derivative features a methyl group at the 3-position and a thiol (-SH) functional group at the 2-position, making it a versatile intermediate for synthesizing heterocyclic compounds. Its molecular formula C8H7NS and molecular weight 149.21 g/mol position it as a valuable building block in medicinal chemistry.
Recent studies highlight the compound's role in developing crop protection agents and pharmaceutical precursors, aligning with growing demand for sustainable agrochemicals and targeted drug discovery. The nitrile group enables diverse chemical transformations, while the thiol moiety facilitates metal coordination – properties increasingly explored in catalysis research and material science applications. Analytical techniques like HPLC purity testing and NMR characterization confirm its structural integrity for research purposes.
Industry trends show rising interest in custom synthesis services for this compound, particularly from contract research organizations (CROs) working on novel fungicide formulations. Its stability under controlled conditions (typically stored at 2-8°C in amber glass containers) makes it suitable for long-term research projects. Researchers frequently search for 2-Mercapto-3-methylbenzonitrile solubility data, synthetic protocols, and safety handling guidelines, reflecting practical application needs.
The compound's structure-activity relationship (SAR) has drawn attention in small molecule drug development, especially for enzyme inhibition studies. Its logP value (estimated 2.38) suggests moderate lipophilicity, a desirable trait for bioactive compound design. Current patent literature reveals applications in developing specialty chemicals with improved environmental profiles, responding to regulatory shifts toward greener chemistry principles.
Quality standards for 939970-68-0 typically require ≥95% purity by GC-MS analysis, with strict control of heavy metal impurities. The growing fine chemicals market has increased demand for reliable reference standards of this compound, particularly for analytical method development. Technical discussions often focus on its reaction optimization in nucleophilic substitution processes and protective group strategies for the thiol function.
Emerging applications include its use as a ligand in transition metal catalysis and as a precursor for functionalized polymers. The scientific community continues investigating its potential in materials engineering, particularly for surface modification techniques. These developments align with broader industry movements toward multifunctional intermediates that enable efficient molecular diversification in research pipelines.
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